

In Vitro Characterization of BMS-196085: A Technical Guide

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Compound of Interest				
Compound Name:	BMS-196085			
Cat. No.:	B1667181	Get Quote		

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Abstract

BMS-196085 is a potent and selective full agonist of the human beta-3 adrenergic receptor (β 3-AR) with partial agonist activity at the beta-1 adrenergic receptor (β 1-AR). This document provides a comprehensive overview of the in vitro pharmacological profile of **BMS-196085**, detailing its binding affinity and functional activity at adrenergic receptor subtypes. Methodologies for key experimental assays are described to facilitate the replication and further investigation of this compound's properties.

Introduction

BMS-196085 is a sulfanilamide derivative that has been investigated for its potential therapeutic applications in obesity and type 2 diabetes mellitus.[1] Its mechanism of action is centered on the activation of β 3-adrenergic receptors, which are predominantly expressed in adipose tissue and are involved in the regulation of lipolysis and thermogenesis. A thorough in vitro characterization is essential for understanding its potency, selectivity, and functional effects at the cellular level.

Binding Affinity and Selectivity

The binding affinity of **BMS-196085** for human β -adrenergic receptor subtypes has been determined through radioligand binding assays. These assays measure the ability of the



compound to displace a radiolabeled ligand from the receptor, allowing for the calculation of the inhibition constant (Ki), a measure of binding affinity.

Table 1: Binding Affinity of **BMS-196085** at Human β-Adrenergic Receptors

Receptor Subtype	Ki (nM)	Reference
β3-Adrenergic Receptor	21	[2][3]
β1-Adrenergic Receptor	Data not available in public domain	
β2-Adrenergic Receptor	Data not available in public domain	

Note: While a specific Ki value for the β 1-AR is not publicly available, functional assays indicate partial agonist activity, suggesting binding occurs. The selectivity for the β 3-AR implies significantly lower affinity for the β 2-AR, though a quantitative value is not available.

Functional Activity

The functional activity of **BMS-196085** is primarily assessed by its ability to stimulate intracellular signaling pathways upon binding to β -adrenergic receptors. The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.

Table 2: Functional Activity of **BMS-196085** at Human β-Adrenergic Receptors

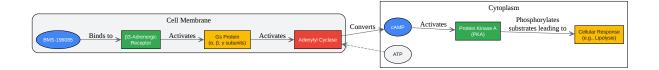
Receptor Subtype	Agonist Activity	% Activation (relative to Isoproterenol)	Reference
β3-Adrenergic Receptor	Full Agonist	95%	[2]
β1-Adrenergic Receptor	Partial Agonist	45%	[2]
β2-Adrenergic Receptor	Data not available in public domain		



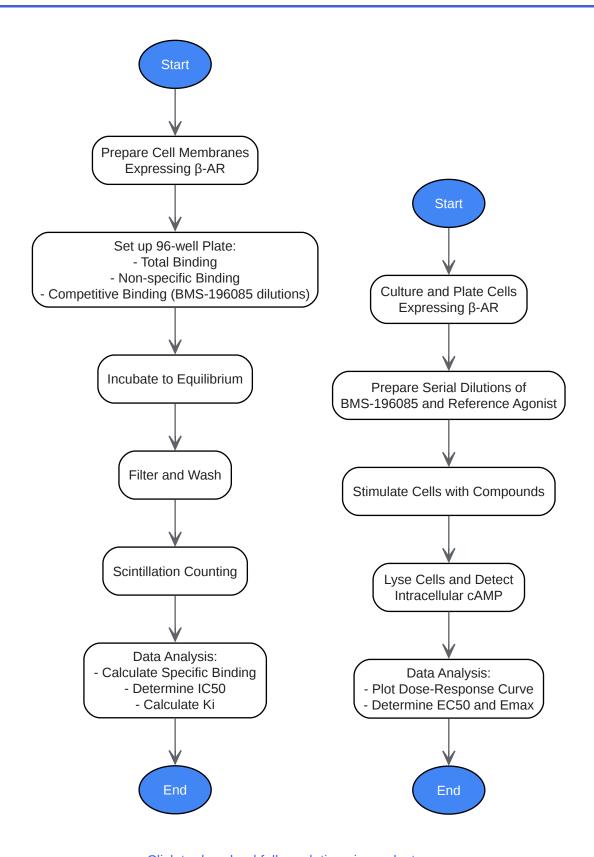
Signaling Pathway

Activation of the β 3-adrenergic receptor by an agonist like **BMS-196085** initiates a well-defined signaling cascade within the cell. This G-protein coupled receptor (GPCR) is coupled to a stimulatory G protein (Gs).









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